Eucatropine

Description

Structure

3D Structure

Properties

IUPAC Name |

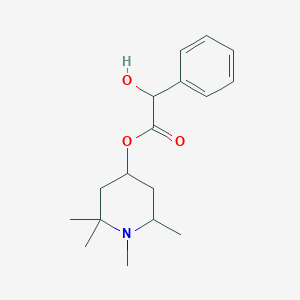

(1,2,2,6-tetramethylpiperidin-4-yl) 2-hydroxy-2-phenylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO3/c1-12-10-14(11-17(2,3)18(12)4)21-16(20)15(19)13-8-6-5-7-9-13/h5-9,12,14-15,19H,10-11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSAVEGSLJISCDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CC(N1C)(C)C)OC(=O)C(C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1048465 | |

| Record name | Eucatropine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1048465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100-91-4 | |

| Record name | Eucatropine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100-91-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Eucatropine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100914 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Eucatropine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1048465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Eucatropine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.637 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EUCATROPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4SPJ105W8E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Eucatropine as a Muscarinic Acetylcholine Receptor (mAChR) Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eucatropine is a synthetic derivative of atropine that functions as a competitive antagonist of muscarinic acetylcholine receptors (mAChRs). These receptors are pivotal in mediating the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. This technical guide provides a comprehensive overview of this compound's role as a mAChR inhibitor, detailing its mechanism of action, available binding and functional data, and the experimental protocols used for its characterization. The document is intended to serve as a resource for researchers and professionals involved in pharmacology and drug development, offering insights into the evaluation of muscarinic receptor antagonists.

Introduction to Muscarinic Acetylcholine Receptors

Muscarinic acetylcholine receptors are a subtype of G protein-coupled receptors (GPCRs) that are activated by acetylcholine. There are five distinct subtypes, designated M1 through M5, each with unique tissue distribution, signaling pathways, and physiological functions. This diversity makes them attractive targets for therapeutic intervention in a wide range of conditions.

-

M1, M3, and M5 Receptors: These subtypes primarily couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC). This initiates a signaling cascade that results in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately leading to an increase in intracellular calcium concentrations and the activation of protein kinase C (PKC).

-

M2 and M4 Receptors: These subtypes are coupled to Gi/o proteins. Their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. They can also modulate ion channels, such as activating G protein-coupled inwardly-rectifying potassium (GIRK) channels.

The highly conserved nature of the orthosteric binding site across mAChR subtypes presents a challenge for the development of subtype-selective ligands.

This compound: Pharmacological Profile

This compound is recognized as a non-selective muscarinic antagonist, similar in action to its parent compound, atropine. It competitively blocks the binding of acetylcholine to mAChRs, thereby inhibiting parasympathetic nerve stimulation.

Quantitative Data

The available quantitative data for this compound's interaction with mAChRs is summarized below. It is important to note that while data for the M1 receptor and general mAChR inhibition is available, specific binding affinities for the M2, M3, M4, and M5 subtypes are not widely reported in publicly accessible literature. This highlights a gap in the complete pharmacological profiling of this compound.

| Parameter | Value | Receptor Subtype(s) | Reference |

| IC50 | 0.583 µM | General mAChR | [1] |

| Ki | 426.58 nM | General mAChR | |

| Ki | 91.2 nM | M1 |

Signaling Pathways and Mechanism of Action

As a competitive antagonist, this compound binds to the orthosteric site of mAChRs without activating them, thereby preventing acetylcholine from eliciting a downstream cellular response. The specific consequences of this inhibition depend on the receptor subtype and the tissue in which it is expressed.

Inhibition of Gq/11-Coupled Receptors (M1, M3, M5)

By blocking M1, M3, and M5 receptors, this compound prevents the activation of the PLC pathway. This results in the attenuation of responses such as smooth muscle contraction, glandular secretion, and neuronal excitation.

Inhibition of Gi/o-Coupled Receptors (M2, M4)

This compound's antagonism of M2 and M4 receptors prevents the inhibition of adenylyl cyclase, thereby opposing the decrease in cAMP levels typically induced by acetylcholine at these receptors. This can lead to effects such as an increased heart rate (by blocking M2 receptors in the sinoatrial node) and modulation of neurotransmitter release in the central nervous system.

Experimental Protocols for Characterization

The characterization of a muscarinic antagonist like this compound involves a series of in vitro assays to determine its binding affinity and functional potency at the different mAChR subtypes.

Radioligand Binding Assays

These assays are the gold standard for determining the binding affinity (Ki) of a compound for a receptor.

Objective: To determine the affinity of this compound for each of the five muscarinic receptor subtypes (M1-M5).

Principle: A radiolabeled ligand with known high affinity for the receptor (e.g., [3H]-N-methylscopolamine, [3H]-QNB) is incubated with a source of the receptor (e.g., cell membranes from transfected cell lines) in the presence of varying concentrations of the unlabeled competitor drug (this compound). The ability of this compound to displace the radioligand is measured, and from this, the IC50 (concentration of this compound that inhibits 50% of radioligand binding) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

Materials:

-

Membrane preparations from cells stably expressing human M1, M2, M3, M4, or M5 receptors.

-

Radioligand (e.g., [3H]-N-methylscopolamine).

-

This compound solutions of varying concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).

-

Non-specific binding control (e.g., a high concentration of atropine).

-

Glass fiber filters.

-

Scintillation fluid and a scintillation counter.

Procedure:

-

Incubate a fixed amount of membrane preparation with a fixed concentration of radioligand and varying concentrations of this compound in the assay buffer.

-

Allow the reaction to reach equilibrium (e.g., 60-120 minutes at room temperature).

-

Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the radioactivity using a scintillation counter.

-

Plot the percentage of specific binding against the log concentration of this compound to determine the IC50.

-

Calculate the Ki value using the formula: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays

Functional assays measure the biological response resulting from receptor activation or inhibition.

This assay is used to assess the functional antagonism of Gq/11-coupled receptors (M1, M3, M5).

Objective: To determine the potency of this compound in inhibiting agonist-induced increases in intracellular calcium.

Principle: Cells expressing the target receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2, Fluo-4). The cells are then treated with this compound at various concentrations before being stimulated with a muscarinic agonist (e.g., carbachol). The change in fluorescence, which corresponds to the change in intracellular calcium concentration, is measured. The ability of this compound to inhibit the agonist-induced calcium flux is used to determine its functional potency (pA2 or IC50).

Materials:

-

Cells stably expressing human M1, M3, or M5 receptors.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Muscarinic agonist (e.g., carbachol).

-

This compound solutions of varying concentrations.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).

-

Fluorescence plate reader.

Procedure:

-

Plate cells in a microplate and allow them to adhere.

-

Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

-

Wash the cells to remove excess dye.

-

Add varying concentrations of this compound to the wells and incubate.

-

Place the plate in a fluorescence plate reader and measure the baseline fluorescence.

-

Add a fixed concentration of the muscarinic agonist to stimulate the cells.

-

Record the change in fluorescence over time.

-

Analyze the data to determine the inhibitory effect of this compound on the agonist-induced calcium response.

This assay measures the activation of G proteins and is particularly useful for studying Gi/o-coupled receptors (M2, M4).

Objective: To determine the ability of this compound to inhibit agonist-stimulated G protein activation.

Principle: In the presence of a receptor agonist, the associated G protein exchanges GDP for GTP. This assay uses a non-hydrolyzable GTP analog, [35S]GTPγS, which binds to the activated Gα subunit. The amount of bound [35S]GTPγS is a measure of G protein activation. As an antagonist, this compound will inhibit the agonist-stimulated increase in [35S]GTPγS binding.

Materials:

-

Membrane preparations from cells stably expressing human M2 or M4 receptors.

-

[35S]GTPγS.

-

Muscarinic agonist (e.g., carbachol).

-

This compound solutions of varying concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).

-

GDP.

-

Glass fiber filters.

-

Scintillation fluid and a scintillation counter.

Procedure:

-

Incubate membrane preparations with varying concentrations of this compound and a fixed concentration of a muscarinic agonist in the assay buffer containing GDP.

-

Initiate the reaction by adding [35S]GTPγS.

-

Incubate for a defined period (e.g., 30-60 minutes at 30°C).

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

Analyze the data to determine the inhibitory effect of this compound on agonist-stimulated [35S]GTPγS binding.

Conclusion

This compound serves as a valuable pharmacological tool for studying the roles of muscarinic acetylcholine receptors. Its characterization as a competitive, non-selective antagonist is supported by available binding and functional data. This technical guide has outlined the fundamental principles and methodologies for evaluating the interaction of this compound with mAChRs. Further research to elucidate its binding affinities across all five receptor subtypes would provide a more complete understanding of its pharmacological profile and potential for more nuanced therapeutic applications. The detailed experimental protocols provided herein offer a framework for the continued investigation of this compound and other novel muscarinic receptor modulators.

References

Eucatropine: A Technical Guide to its Biochemical and Physiological Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eucatropine is a synthetic derivative of atropine, utilized in ophthalmology as a mydriatic agent to induce pupil dilation for diagnostic and therapeutic purposes. As a competitive antagonist of muscarinic acetylcholine receptors (mAChRs), its pharmacological effects are primarily mediated through the blockade of parasympathetic stimulation of the iris sphincter and ciliary muscles. This technical guide provides an in-depth overview of the core biochemical and physiological effects of this compound, with a focus on its mechanism of action, receptor interaction, and the resultant physiological responses. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and pharmacological studies.

Biochemical Profile

This compound functions as a potent, non-selective inhibitor of muscarinic acetylcholine receptors. While specific binding affinities for individual muscarinic receptor subtypes (M1-M5) are not extensively documented in publicly available literature, its general inhibitory activity has been quantified.

Quantitative Data on Receptor Binding

The inhibitory potency of this compound on muscarinic acetylcholine receptors is summarized in the table below. The lack of subtype-specific Ki values is a notable gap in the current understanding of its detailed pharmacological profile.

| Parameter | Value | Receptor Target | Source |

| IC50 | 0.583 µM | Muscarinic Acetylcholine Receptors (mAChR) | [1][2] |

Mechanism of Action and Signaling Pathways

This compound exerts its effects by competitively blocking the binding of the neurotransmitter acetylcholine (ACh) to muscarinic receptors. In the eye, the primary target for mydriasis is the M3 muscarinic receptor located on the sphincter pupillae muscle of the iris.

Under normal physiological conditions, parasympathetic stimulation leads to the release of ACh, which binds to M3 receptors. These receptors are G-protein coupled receptors (GPCRs) that are primarily coupled to the Gq family of G proteins. Activation of the M3 receptor by ACh initiates a downstream signaling cascade:

-

Gq Protein Activation: The activated M3 receptor catalyzes the exchange of GDP for GTP on the α-subunit of the Gq protein.

-

Phospholipase C (PLC) Activation: The GTP-bound Gqα subunit dissociates and activates phospholipase C.

-

Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+) stores.

-

Muscle Contraction: The elevated intracellular Ca2+ concentration, along with DAG-mediated activation of protein kinase C (PKC), leads to the phosphorylation of myosin light chains and subsequent contraction of the iris sphincter muscle, resulting in miosis (pupil constriction).

This compound, as a competitive antagonist, binds to the M3 receptor but does not activate it, thereby preventing ACh from binding and initiating this signaling cascade. This blockade of the parasympathetic pathway leads to a predominance of sympathetic tone on the iris dilator muscle, resulting in mydriasis (pupil dilation).

Signaling Pathway Diagram

The following diagram illustrates the Gq signaling pathway initiated by M3 muscarinic receptor activation and its inhibition by this compound.

Physiological Effects

The primary and most well-documented physiological effect of this compound is mydriasis. It is also reported to have a weaker cycloplegic effect (paralysis of the ciliary muscle, leading to loss of accommodation) compared to other anticholinergics like atropine and cyclopentolate.

Ocular Effects

-

Mydriasis: this compound induces a rapid onset and relatively short duration of pupil dilation. This effect is dose-dependent.

-

Cycloplegia: A less pronounced effect compared to its mydriatic action.

Systemic Effects

Due to its topical administration in ophthalmology and likely poor systemic absorption, significant systemic anticholinergic effects are not commonly reported with standard ophthalmic doses of this compound. However, as with any anticholinergic agent, systemic absorption could potentially lead to effects such as dry mouth, tachycardia, and central nervous system effects, though this is not a primary concern with its intended use.

Quantitative Data on Physiological Effects

Precise quantitative data on the concentration-dependent duration of mydriasis for this compound is limited in the available literature. However, comparative studies with other mydriatics provide context for its physiological effects. For instance, tropicamide, another short-acting mydriatic, has a duration of action of approximately 4-6 hours. Atropine, in contrast, has a much longer duration of action, lasting for several days. Homatropine has an intermediate duration of action.

Experimental Protocols

Detailed experimental protocols are essential for the accurate assessment of the biochemical and physiological properties of this compound. The following are representative methodologies for key experiments.

Muscarinic Receptor Binding Assay (Radioligand Displacement)

This protocol is a standard method for determining the binding affinity (Ki) of a test compound for muscarinic receptors.

Objective: To determine the inhibitory constant (Ki) of this compound for muscarinic acetylcholine receptors.

Materials:

-

Cell membranes expressing the desired muscarinic receptor subtype (e.g., from CHO or HEK293 cells transfected with the human M3 receptor gene).

-

Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) or [³H]-quinuclidinyl benzilate ([³H]-QNB).

-

Non-labeled competing ligand: Atropine (for determination of non-specific binding).

-

This compound hydrochloride solutions of varying concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

-

Scintillation cocktail and scintillation counter.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Filtration manifold.

Procedure:

-

Membrane Preparation: Thaw the cell membranes on ice and resuspend in ice-cold assay buffer to a final protein concentration of 20-50 µ g/well .

-

Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

-

Total Binding: Radioligand and assay buffer.

-

Non-specific Binding: Radioligand, assay buffer, and a high concentration of a non-labeled antagonist (e.g., 1 µM atropine).

-

Competition Binding: Radioligand, assay buffer, and varying concentrations of this compound.

-

-

Incubation: Add the membrane preparation to all wells. The final assay volume is typically 200 µL. Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a filtration manifold. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vivo Mydriasis Assay in Rabbits

This protocol describes a method for evaluating the mydriatic effect of this compound in an animal model.

Objective: To determine the onset, intensity, and duration of mydriasis induced by topically applied this compound.

Materials:

-

Healthy adult albino rabbits.

-

This compound hydrochloride ophthalmic solutions of varying concentrations.

-

Vehicle control (e.g., sterile saline).

-

Pupilometer or a high-resolution digital camera with a ruler for measuring pupil diameter.

-

Restraining box for rabbits.

Procedure:

-

Animal Acclimatization: Acclimatize the rabbits to the experimental conditions for at least one week.

-

Baseline Measurement: Place the rabbit in a restraining box. Measure the baseline pupil diameter of both eyes under controlled lighting conditions.

-

Drug Administration: Instill a single drop (e.g., 50 µL) of the this compound solution into one eye (the treated eye). Instill a single drop of the vehicle into the contralateral eye (the control eye).

-

Pupil Diameter Measurement: Measure the pupil diameter of both eyes at regular intervals (e.g., 5, 15, 30, 60, 120, 180, 240, 300, and 360 minutes) after instillation.

-

Data Analysis:

-

Calculate the change in pupil diameter from baseline for both the treated and control eyes at each time point.

-

Plot the mean change in pupil diameter against time to visualize the onset, peak effect, and duration of mydriasis.

-

Compare the effects of different concentrations of this compound.

-

Statistical analysis (e.g., ANOVA followed by post-hoc tests) can be used to determine the significance of the observed effects.

-

Experimental Workflow for Anticholinergic Drug Development

The development of a new anticholinergic drug like this compound typically follows a structured workflow from initial discovery to preclinical evaluation.

Conclusion

This compound is a clinically utilized muscarinic acetylcholine receptor antagonist with a primary physiological effect of mydriasis. Its mechanism of action is well-understood to be the competitive blockade of M3 receptors on the iris sphincter muscle, thereby inhibiting the Gq signaling pathway and preventing acetylcholine-induced miosis. While its general inhibitory potency has been determined, a significant area for future research is the characterization of its binding affinities for the individual muscarinic receptor subtypes. The experimental protocols and workflows outlined in this guide provide a framework for further investigation into the detailed pharmacological profile of this compound and the development of novel anticholinergic agents. Such studies will contribute to a more comprehensive understanding of its therapeutic applications and potential for further drug development.

References

Eucatropine: An In-depth Technical Guide to its Applications in Ophthalmology Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eucatropine, a synthetic derivative of atropine, is a competitive antagonist of muscarinic acetylcholine receptors, primarily utilized in ophthalmology for its mydriatic and cycloplegic properties.[1] Its ability to dilate the pupil and paralyze the ciliary muscle makes it a valuable tool in both clinical practice and ophthalmic research. This technical guide provides a comprehensive overview of this compound's core applications in ophthalmology research, including detailed experimental protocols, quantitative data summaries, and visualizations of its mechanism of action. The information presented is intended to support researchers, scientists, and drug development professionals in the effective utilization of this compound in their studies.

Introduction

This compound hydrochloride (C17H25NO3·HCl) is a synthetic antimuscarinic agent that functions by blocking the action of acetylcholine at muscarinic receptors in the iris sphincter and ciliary muscles of the eye.[1] This antagonism results in two key physiological effects:

-

Mydriasis: Dilation of the pupil due to the relaxation of the iris sphincter muscle.[1]

-

Cycloplegia: Paralysis of the ciliary muscle, leading to a loss of accommodation, or the ability to focus on near objects.[1]

These effects are instrumental for various diagnostic and therapeutic procedures in ophthalmology, such as fundus examinations and the management of anterior uveitis.[1] In the research setting, this compound serves as a valuable pharmacological tool to investigate ocular physiology, disease mechanisms, and the efficacy of novel therapeutic interventions.

Mechanism of Action: Muscarinic Receptor Antagonism

This compound exerts its effects by competitively binding to muscarinic acetylcholine receptors (mAChRs), specifically the M3 subtype, which is predominantly found on the iris sphincter and ciliary muscles.

Signaling Pathway

The binding of acetylcholine to M3 receptors on these smooth muscle cells initiates a Gq protein-coupled signaling cascade. This pathway, which this compound inhibits, is detailed below:

Quantitative Data on Mydriatic and Cycloplegic Effects

The efficacy of this compound and its parent compound, atropine, has been compared to other commonly used mydriatic and cycloplegic agents in various studies. The following tables summarize key quantitative findings.

Table 1: Comparison of Cycloplegic Efficacy of Atropine and Other Agents

| Agent(s) | Concentration | Mean Spherical Equivalent (Diopters) | Mean Difference (vs. Atropine) | Study Population | Reference |

| Atropine | 1% | +1.93 ± 2.03 | - | 67 children (4-17 years) | [2] |

| Cyclopentolate | 1% | +1.76 ± 1.95 | -0.18 | 67 children (4-17 years) | [2] |

| Atropine | 1% | 4.73 ± 2.1 (Right Eye) | - | 63 children (5-12 years) with hypermetropia | [3][4] |

| Cyclopentolate + Tropicamide | 1% + 1% | 4.54 ± 1.9 (Right Eye) | -0.19 | 63 children (5-12 years) with hypermetropia | [3][4] |

Table 2: Comparison of Mydriatic Efficacy

| Agent | Concentration | Key Finding | Study Population | Reference |

| Tropicamide | 1% | More effective at inducing pupillary dilation than 2.5% phenylephrine. | 50 individuals | [3] |

| Phenylephrine | 2.5% | Less effective than 1% tropicamide. | 50 individuals | [3] |

| Tropicamide + Phenylephrine | 1% + 2.5% | More effective than multiple drops of a single agent. | 50 individuals | [3] |

Experimental Protocols

This section provides detailed methodologies for key experimental applications of this compound in ophthalmology research.

Preparation of this compound Hydrochloride Ophthalmic Solution

This protocol is adapted from standard pharmaceutical compounding guidelines.

Materials:

-

This compound Hydrochloride, USP grade

-

Sterile Water for Injection, USP

-

Suitable antimicrobial agent (e.g., benzalkonium chloride)

-

Sterile volumetric flasks

-

Sterile graduated cylinders

-

Sterile filtration apparatus (0.22 µm filter)

-

Sterile ophthalmic dropper bottles

Procedure:

-

Calculations: Accurately calculate the required amount of this compound Hydrochloride and other ingredients based on the desired final concentration and volume.

-

Dissolution: In an aseptic environment (e.g., a laminar flow hood), dissolve the accurately weighed this compound Hydrochloride and antimicrobial agent in a portion of the Sterile Water for Injection in a sterile beaker with gentle stirring.

-

Volume Adjustment: Quantitatively transfer the solution to a sterile volumetric flask and add Sterile Water for Injection to the final volume.

-

Sterile Filtration: Sterilize the final solution by passing it through a 0.22 µm sterile filter into a sterile receiving container.

-

Packaging: Aseptically fill the sterile solution into sterile ophthalmic dropper bottles.

-

Quality Control: Perform sterility and pH testing (pH should be between 4.0 and 5.0) on the final product.[1]

In Vivo Mydriasis Assessment in an Animal Model (e.g., Rabbit)

Materials:

-

This compound ophthalmic solution (e.g., 1%)

-

Healthy adult rabbits

-

Pupillometer or a ruler with fine gradations

-

Topical anesthetic (e.g., proparacaine hydrochloride 0.5%)

-

Animal restraining device

Procedure:

-

Acclimatization: Allow rabbits to acclimate to the laboratory environment to minimize stress-induced pupillary changes.

-

Baseline Measurement: Under controlled lighting conditions, measure the baseline pupil diameter of both eyes using a pupillometer.

-

Anesthesia: Instill one drop of topical anesthetic into the conjunctival sac of the test eye to minimize discomfort.

-

Drug Instillation: After a few minutes, instill one drop of the this compound ophthalmic solution into the conjunctival sac of the test eye. The contralateral eye can serve as a control.

-

Pupil Diameter Measurement: Measure the pupil diameter of both eyes at regular intervals (e.g., 5, 15, 30, 60, 120, and 240 minutes) post-instillation.

-

Data Analysis: Record and plot the change in pupil diameter over time for both the treated and control eyes.

Clinical Research Protocol for Cycloplegic Refraction

This protocol is a general framework for a clinical study investigating the cycloplegic effects of this compound.

Study Design: Randomized, double-masked, comparative trial.

Participants: Children with suspected refractive errors.

Procedure:

-

Informed Consent: Obtain informed consent from the parents or legal guardians of the participants.

-

Baseline Examination: Perform a baseline ophthalmic examination, including visual acuity testing and manifest refraction.

-

Randomization: Randomly assign participants to receive either this compound or a comparator cycloplegic agent (e.g., cyclopentolate).

-

Drug Instillation: A trained and masked clinician instills the assigned cycloplegic agent according to a standardized protocol (e.g., one drop repeated after 5 minutes).

-

Cycloplegic Refraction: After a predetermined time for maximal cycloplegia (e.g., 30-40 minutes), a masked optometrist or ophthalmologist performs cycloplegic refraction using retinoscopy and/or an autorefractor.

-

Data Collection: Record the cycloplegic refractive error (sphere, cylinder, and axis) and any adverse events.

-

Data Analysis: Compare the mean spherical equivalent and other refractive parameters between the treatment groups using appropriate statistical methods.

In Vitro Muscarinic Receptor Binding Assay

This protocol provides a general outline for a competitive radioligand binding assay to determine the affinity of this compound for muscarinic receptors.

Materials:

-

Cell membranes expressing muscarinic receptors (e.g., from CHO cells transfected with the human M3 receptor)

-

Radiolabeled muscarinic antagonist (e.g., [3H]N-methylscopolamine)

-

This compound hydrochloride

-

Assay buffer

-

Scintillation cocktail and vials

-

Liquid scintillation counter

Procedure:

-

Assay Setup: In a 96-well plate, add the cell membranes, radiolabeled antagonist at a fixed concentration, and varying concentrations of this compound.

-

Incubation: Incubate the plate at a specific temperature for a defined period to allow binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

Applications in Ophthalmic Research

This compound's well-defined mechanism of action and its mydriatic and cycloplegic effects make it a versatile tool in various areas of ophthalmology research.

Myopia Research

While lower concentrations of its parent compound, atropine, are more commonly studied for myopia control, this compound can be used in preclinical models to investigate the role of the accommodative system in myopia development and progression. By inducing cycloplegia, researchers can study how the relaxation of the ciliary muscle influences scleral growth and refractive error changes.

Uveitis Research

In research models of anterior uveitis, this compound can be used to prevent the formation of posterior synechiae (adhesions between the iris and the lens), a common complication of this inflammatory condition.[5] Its use in these models allows for the isolated study of the inflammatory process and the evaluation of novel anti-inflammatory therapies.

Ocular Physiology and Pharmacology

This compound is a standard tool for investigating the physiology of the iris and ciliary body. It can be used to:

-

Study the neural pathways controlling pupillary constriction and accommodation.

-

Characterize the function of muscarinic receptors in ocular tissues.

-

Evaluate the efficacy and duration of action of novel mydriatic and cycloplegic agents.

Conclusion

This compound remains a fundamental pharmacological agent in ophthalmology research. Its specific and potent antagonism of muscarinic receptors provides a reliable method for inducing mydriasis and cycloplegia, facilitating a wide range of in vitro, in vivo, and clinical studies. The detailed protocols and quantitative data presented in this guide are intended to equip researchers with the necessary information to effectively incorporate this compound into their research endeavors, ultimately contributing to a deeper understanding of ocular function and the development of new treatments for eye diseases.

References

- 1. CV Physiology | Vascular Signal Transduction Mechanisms [cvphysiology.com]

- 2. sketchviz.com [sketchviz.com]

- 3. The comparison of mydriatic effect between two drugs of different mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cycloplegic effect of atropine compared with cyclopentolate-tropicamide combination in children with hypermetropia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Current approach in diagnosis and management of anterior uveitis - PMC [pmc.ncbi.nlm.nih.gov]

Eucatropine in Veterinary Medicine: A Technical Guide Amidst Data Scarcity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eucatropine, a synthetic anticholinergic agent, presents a potential alternative to more potent mydriatics like atropine for ophthalmic applications in veterinary medicine. Its purported rapid onset and shorter duration of action could offer advantages in specific clinical and research settings. However, a comprehensive review of the existing scientific literature reveals a significant scarcity of dedicated research on this compound in animal subjects. This technical guide synthesizes the limited available information on this compound and situates it within the broader context of more extensively studied veterinary mydriatics. It aims to provide researchers, scientists, and drug development professionals with a foundational understanding of this compound's potential, while underscoring the critical need for further investigation to establish its pharmacokinetic, pharmacodynamic, and safety profiles in companion animals. This document also presents comparative data for commonly used mydriatics and outlines representative experimental protocols to guide future research in this area.

Introduction to Mydriatic Agents in Veterinary Ophthalmology

Mydriatic agents are indispensable tools in veterinary ophthalmology, facilitating comprehensive examination of the posterior segment of the eye, aiding in the management of uveitis, and preventing the formation of synechiae. These drugs induce mydriasis (pupil dilation) through two primary mechanisms: parasympatholytic action, which involves the blockade of muscarinic receptors on the iris sphincter muscle, or sympathomimetic action, which stimulates the iris dilator muscle.

Atropine has long been a mainstay parasympatholytic mydriatic in veterinary practice. However, its prolonged duration of action and potential for systemic side effects necessitate the exploration of alternatives. This compound has been noted for its capacity to induce mydriasis with a rapid onset and shorter duration of action, and notably, without causing cycloplegia (paralysis of the ciliary muscle).[1] Despite these potentially favorable characteristics, there is a stark lack of robust clinical and preclinical data for this compound in veterinary species. This guide aims to collate the sparse existing data and provide a framework for future research.

Comparative Pharmacology of Ophthalmic Mydriatics

A comparative understanding of mydriatic agents is crucial for appropriate selection in clinical and research settings. The following table summarizes the quantitative data available for commonly used mydriatics in dogs and cats.

Table 1: Comparative Mydriatic and Intraocular Pressure (IOP) Effects of Selected Agents in Canines and Felines

| Drug | Concentration | Species | Onset of Mydriasis | Duration of Mydriasis | Peak Effect on IOP |

| Atropine Sulfate | 1% | Canine | 30-60 minutes[2] | Up to 120 hours | Significant increase 10 minutes post-application[2] |

| 1% | Feline | 30-45 minutes[3] | 60 to over 144 hours[3] | Significant increase[1][2] | |

| Tropicamide | 0.5% - 1% | Canine | 20-30 minutes | 6-12 hours | Significant increase during dilation phase[2] |

| 0.5% | Feline | 15 minutes[1][3] | ~10 hours[3] | Significant increase 1-1.5 hours post-application[2] | |

| Cyclopentolate | 1% | Feline | 30 minutes[3] | 66 hours[3] | Significant increase[1] |

| Phenylephrine HCl | 10% | Canine | Variable | Variable | Minimal to no significant change |

| 10% | Feline | Poor mydriatic effect[2] | - | No significant effect[1][2] | |

| This compound | Data Not Available | Canine/Feline | Rapid[1] | ~1 hour[1] | Data Not Available |

Note: The information for this compound is based on general statements in the literature, and specific quantitative data from controlled studies in dogs and cats is not available.

A study investigating the behavioral effects of various anticholinergic agents, including this compound, administered via intracerebroventricular injection in cats, noted that these agents induced psychomotor stimulation, aggression, and autonomic responses such as mydriasis.[4] However, this study does not provide data on the topical application of this compound for ophthalmic use.

Mechanism of Action of Parasympatholytic Mydriatics

Parasympatholytic agents like this compound act as competitive antagonists at muscarinic acetylcholine receptors. In the eye, the iris sphincter muscle is innervated by parasympathetic nerve fibers that release acetylcholine. Binding of acetylcholine to M3 muscarinic receptors on the sphincter muscle causes it to contract, resulting in miosis (pupil constriction). This compound, by blocking these receptors, prevents the action of acetylcholine, leading to relaxation of the sphincter muscle and unopposed action of the radially arranged dilator muscle, resulting in mydriasis.

Representative Experimental Protocol for Mydriatic Evaluation

The absence of detailed experimental protocols for this compound necessitates the use of a representative protocol based on studies of other mydriatics. This can serve as a template for future research.

Objective: To determine the pharmacodynamics (onset, duration, and magnitude of mydriasis) and safety (effect on intraocular pressure) of a topical mydriatic agent in a specific animal model (e.g., adult Beagle dogs).

Materials:

-

Test article (e.g., this compound solution at various concentrations)

-

Positive control (e.g., 1% Atropine sulfate solution)

-

Negative control (e.g., sterile saline)

-

Tonometer (e.g., Tono-Pen VET™)

-

Proparacaine hydrochloride ophthalmic solution

-

Calibrated pupil gauge or digital photography setup with ruler for pupil size measurement

-

Red-light source for consistent low-light pupil measurement

Methodology:

-

Animal Selection and Acclimation: A cohort of healthy adult dogs, free of ocular abnormalities, should be selected. Animals should be acclimated to the study environment and handling procedures.

-

Baseline Measurements: Baseline pupil diameter (in millimeters) and intraocular pressure (IOP) should be measured for both eyes of each animal at multiple time points prior to treatment to establish a diurnal curve.

-

Randomization and Treatment: Animals should be randomly assigned to treatment groups. A single drop of the assigned treatment (test article, positive control, or negative control) is administered to one randomly selected eye. The contralateral eye can serve as an internal control.

-

Post-Treatment Monitoring: Pupil diameter and IOP should be measured at predetermined intervals (e.g., 5, 15, 30, 60 minutes, and then hourly for up to 12 hours, followed by measurements every 12-24 hours until return to baseline).

-

Data Analysis: Statistical analysis should be performed to compare the changes in pupil diameter and IOP from baseline between treatment groups.

References

- 1. researchgate.net [researchgate.net]

- 2. Changes in intraocular pressure and horizontal pupil diameter during use of topical mydriatics in the canine eye - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Comparative study measuring the dilatory effect of a mydriatic device (Mydriasert(®)) versus topical drops - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vivo Studies of Mydriatic Agents: A Case Study with Atropine as a Eucatropine Analog

Disclaimer: Due to a lack of available in vivo experimental data for Eucatropine in animal models, this document provides a detailed application note and protocol based on its pharmacologically similar compound, Atropine. Atropine, like this compound, is a muscarinic antagonist used for mydriasis (pupil dilation). The methodologies, data, and pathways described below are based on studies conducted with Atropine and should be considered as a surrogate model for designing experiments with this compound, with the acknowledgment that specific parameters such as dosage, duration of action, and potential side effects may vary.

Introduction

This compound is a synthetic alkaloid that acts as a competitive antagonist at muscarinic acetylcholine receptors. Its primary clinical and experimental application is in ophthalmology to induce mydriasis, facilitating examination of the retina and other posterior structures of the eye. Understanding the in vivo pharmacology of this compound is crucial for determining its efficacy, duration of action, and potential systemic effects. This document outlines experimental designs and protocols for evaluating the mydriatic effects of agents like this compound in animal models, using data from Atropine studies as a reference.

Mechanism of Action

This compound, as a muscarinic antagonist, blocks the action of acetylcholine at M3 receptors on the iris sphincter muscle and the ciliary muscle of the eye.[1] Acetylcholine, a neurotransmitter of the parasympathetic nervous system, normally causes these muscles to contract, leading to pupillary constriction (miosis) and accommodation, respectively. By inhibiting these actions, this compound leads to unopposed sympathetic stimulation of the iris dilator muscle, resulting in mydriasis.

Signaling Pathway of Muscarinic Antagonists in the Iris Sphincter Muscle

Caption: Signaling pathway of acetylcholine at the M3 muscarinic receptor in the iris sphincter muscle and its inhibition by this compound/Atropine.

In Vivo Experimental Design

Animal Models

The choice of animal model is critical for the successful evaluation of ophthalmic drugs.[2] Rodents (mice and rats) and rabbits are commonly used for these studies.[2][3][4] Rabbits are often preferred due to their larger eyes, which facilitate easier administration of topical formulations and subsequent measurements.[2] Mice can be used for high-throughput screening and studies involving genetically modified strains.[3]

Experimental Groups

A typical study design would include:

-

Control Group: Administered with the vehicle solution (e.g., sterile saline).

-

Test Groups: Administered with different concentrations of the test article (e.g., this compound hydrochloride solution).

-

Positive Control Group: Administered with a known mydriatic agent (e.g., Atropine sulfate solution) for comparison.

Route of Administration

For ophthalmic applications, the most relevant route of administration is topical, via eye drops.[4] Systemic administration (e.g., intraperitoneal, intravenous) can also be performed to assess systemic absorption and potential side effects.

Experimental Protocols

Mydriasis Induction and Measurement in Rabbits

This protocol is adapted from studies on Atropine and other mydriatics.[4]

Materials:

-

New Zealand White rabbits

-

Test article solution (e.g., this compound HCl in sterile saline)

-

Vehicle control (sterile saline)

-

Positive control (e.g., 1% Atropine sulfate solution)

-

Digital caliper or a specialized pupillometer

-

Restraining device for rabbits

Procedure:

-

House the animals in a controlled environment with a regular light-dark cycle.

-

Acclimatize the animals to the experimental procedures to minimize stress.

-

Measure the baseline pupil diameter of both eyes for each animal.

-

Administer a single drop (approximately 50 µL) of the test article, vehicle, or positive control to one eye of each rabbit. The contralateral eye can serve as an internal control.

-

Measure the pupil diameter of both eyes at predefined time points (e.g., 15, 30, 60 minutes, and then hourly for up to 8-12 hours, and at 24 hours) post-instillation.

-

Record all observations, including the degree of mydriasis, any signs of ocular irritation (redness, swelling, discharge), and any behavioral changes.

Pharmacokinetic Studies in Rabbits

This protocol outlines the collection of ocular tissue to determine the distribution of the drug.[4]

Materials:

-

New Zealand White rabbits

-

Test article solution

-

Anesthetic and euthanasia agents

-

Surgical instruments for eye enucleation

-

Liquid chromatography-mass spectrometry (LC-MS/MS) equipment

Procedure:

-

Administer the test article as described in the mydriasis protocol.

-

At specified time points post-administration, euthanize a subset of animals.

-

Immediately enucleate the eyes and dissect them to collect various tissues (cornea, aqueous humor, iris, lens, vitreous humor, retina, and choroid).

-

Process the tissue samples and analyze the drug concentration using a validated LC-MS/MS method.

Data Presentation

Quantitative data should be summarized in tables for clear comparison.

Table 1: Mydriatic Effect of Topical Atropine (1%) in Mice

| Time Post-Administration | Pupil Constriction (%) in Treated Eye | Pupil Constriction (%) in Contralateral Eye |

| Baseline | 23.7 ± 2.4 | 23.7 ± 2.4 |

| 1 minute | 0 | 23.7 ± 2.4 |

| 150 hours | Still suppressed | 23.7 ± 2.4 |

Data adapted from a study on Atropine in C57BL/6 mice.[3]

Table 2: Duration of Mydriasis with Different Concentrations of Atropine in Mice

| Atropine Concentration | Extrapolated Duration of Complete Recovery (hours) |

| 0.1% | 217 |

| 0.5% | 230 |

| 1% | 294 |

Data adapted from a study on Atropine in C57BL/6 mice.[3]

Table 3: Atropine Concentration in Rabbit Ocular Tissues 5 Hours Post-Instillation of 1% Atropine

| Ocular Tissue | Atropine Concentration (ng/mg) (mean ± SEM) |

| Conjunctiva | 19.05 ± 5.57 |

| Sclera | 4.52 ± 1.23 |

| Cornea | 3.21 ± 0.87 |

| Iris | 8.98 ± 2.43 |

| Ciliary Body | 6.75 ± 1.83 |

| Retina | 1.12 ± 0.30 |

Data adapted from a study on Atropine in New Zealand White rabbits.[4]

Visualization of Experimental Workflow

Experimental Workflow for In Vivo Mydriasis Study

Caption: A typical experimental workflow for an in vivo mydriasis study in an animal model.

Conclusion

The provided application notes and protocols, using Atropine as a surrogate for this compound, offer a comprehensive framework for the in vivo evaluation of mydriatic agents in animal models. These experimental designs are crucial for determining the efficacy, safety, and pharmacokinetic profile of new ophthalmic drugs. Researchers planning to study this compound should use these protocols as a starting point, with the understanding that optimization of parameters such as dose and observation time will be necessary.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Protocol for evaluation of topical ophthalmic drug products in different compartments of fresh eye tissues in a rabbit model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pupillographic evaluation of the time course of atropine effects in the mouse eye - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The penetration and distribution of topical atropine in animal ocular tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

Eucatropine: A Pharmacological Tool for Probing Cholinergic Mechanisms in Neuroscience

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Eucatropine, a synthetic tropane alkaloid, serves as a valuable pharmacological tool in neuroscience research for the investigation of the cholinergic system. As a competitive, non-selective antagonist of muscarinic acetylcholine receptors (mAChRs), it provides a means to reversibly block the actions of the endogenous neurotransmitter acetylcholine (ACh) at these G protein-coupled receptors. This allows for the elucidation of the roles of muscarinic signaling in a variety of neuronal processes, including synaptic transmission, plasticity, and network activity. These application notes provide a detailed overview of this compound's pharmacological properties and protocols for its use in key neuroscience research applications.

Pharmacological Profile of this compound

This compound's utility as a research tool stems from its ability to competitively inhibit the binding of acetylcholine to all five subtypes of muscarinic receptors (M1-M5). While it is considered non-selective, understanding its binding affinities for each subtype is crucial for interpreting experimental results.

| Receptor Subtype | Binding Affinity (Ki) | Species | Reference |

| M1 | 91.2 nM | Rat | [1] |

| M2 | 324 nM | Rat | [1] |

| M3 | Not explicitly found for this compound | ||

| M4 | Data available, but no specific Ki value provided | Chicken | [1] |

| M5 | Not explicitly found for this compound | ||

| General mAChR | IC50 = 0.583 µM | Not Specified | [2][3] |

Note: The available data on this compound's binding affinities is limited. Researchers should exercise caution when interpreting results and may consider conducting their own binding assays or consulting more comprehensive pharmacological databases for the most up-to-date information.

Key Applications in Neuroscience Research

This compound can be employed in a range of in vitro and in vivo experimental paradigms to investigate the function of the cholinergic system.

1. Elucidating the Role of Muscarinic Receptors in Synaptic Transmission and Plasticity: By blocking muscarinic receptors, this compound can help determine their contribution to synaptic events such as long-term potentiation (LTP) and long-term depression (LTD).

2. Investigating Cholinergic Modulation of Neuronal Excitability: this compound can be used to assess the influence of tonic and phasic acetylcholine release on the firing properties of individual neurons and the overall activity of neuronal networks.

3. Characterizing Muscarinic Receptor Subtypes: In conjunction with subtype-selective agonists and antagonists, this compound can be used in Schild analysis to determine the specific mAChR subtypes involved in a particular physiological response.

Experimental Protocols

The following are generalized protocols for common neuroscience techniques where this compound can be utilized. Researchers should adapt these protocols based on their specific experimental preparations and objectives.

Protocol 1: In Vitro Electrophysiology - Brain Slice Recordings

This protocol describes the use of this compound to study the effects of muscarinic receptor blockade on synaptic transmission in acute brain slices.

Materials:

-

This compound hydrochloride

-

Artificial cerebrospinal fluid (aCSF)

-

Brain slicing apparatus (vibratome)

-

Recording chamber and perfusion system

-

Electrophysiology rig (amplifier, digitizer, micromanipulators)

-

Glass recording electrodes

-

Agonist of interest (e.g., Carbachol)

Procedure:

-

Slice Preparation: Prepare acute brain slices (e.g., 300-400 µm thick) from the brain region of interest using a vibratome in ice-cold, oxygenated aCSF.

-

Recovery: Allow slices to recover for at least 1 hour in oxygenated aCSF at room temperature.

-

Recording Setup: Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at a constant flow rate (e.g., 2-3 mL/min).

-

Baseline Recording: Obtain a stable baseline recording of synaptic activity (e.g., field excitatory postsynaptic potentials, fEPSPs, or whole-cell recordings of postsynaptic currents).

-

This compound Application: Prepare a stock solution of this compound hydrochloride in distilled water. Dilute the stock solution in aCSF to the desired final concentration (e.g., 1-10 µM). Perfuse the slice with the this compound-containing aCSF for a sufficient duration to ensure receptor blockade (typically 10-15 minutes).

-

Agonist Application: In the continued presence of this compound, co-apply a muscarinic agonist (e.g., carbachol) to confirm the blockade of the receptor.

-

Washout: Perfuse the slice with normal aCSF to wash out the drugs and observe any recovery of the synaptic response.

-

Data Analysis: Analyze the changes in synaptic response amplitude, frequency, and kinetics before, during, and after this compound application.

Protocol 2: In Vitro Calcium Imaging in Neuronal Cultures

This protocol outlines the use of this compound to investigate the role of muscarinic receptor activation in modulating intracellular calcium dynamics in cultured neurons.

Materials:

-

This compound hydrochloride

-

Cultured neurons on coverslips

-

Calcium indicator dye (e.g., Fura-2 AM or a genetically encoded calcium indicator)

-

Imaging buffer (e.g., HEPES-buffered saline)

-

Fluorescence microscope with a calcium imaging system

-

Muscarinic agonist (e.g., Acetylcholine)

Procedure:

-

Cell Culture: Culture primary neurons or a suitable neuronal cell line on glass coverslips.

-

Calcium Indicator Loading: Load the cells with a calcium indicator according to the manufacturer's instructions.

-

Baseline Imaging: Place the coverslip in an imaging chamber with imaging buffer and acquire a stable baseline of intracellular calcium levels.

-

This compound Application: Prepare a stock solution of this compound and dilute it to the desired final concentration in the imaging buffer. Add the this compound solution to the imaging chamber and incubate for a period sufficient to achieve receptor blockade (e.g., 5-10 minutes).

-

Agonist Stimulation: While continuously imaging, stimulate the cells with a muscarinic agonist to assess the effectiveness of the this compound blockade.

-

Data Analysis: Measure the changes in intracellular calcium concentration in response to agonist stimulation in the presence and absence of this compound.

Protocol 3: Neurotransmitter Release Assay

This protocol describes a method to study the effect of muscarinic receptor modulation on the release of a specific neurotransmitter (e.g., dopamine) from brain tissue slices or synaptosomes using this compound.

Materials:

-

This compound hydrochloride

-

Brain tissue slices or synaptosome preparation

-

Physiological buffer (e.g., Krebs-Ringer buffer)

-

Depolarizing agent (e.g., high potassium solution or electrical stimulation)

-

Method for detecting the neurotransmitter of interest (e.g., HPLC with electrochemical detection, ELISA, or a fluorescent sensor)

Procedure:

-

Tissue Preparation: Prepare brain slices or synaptosomes from the desired brain region.

-

Pre-incubation: Pre-incubate the tissue preparation in physiological buffer.

-

This compound Treatment: Add this compound to the incubation buffer at the desired concentration and incubate for a specific period.

-

Stimulation of Release: Stimulate neurotransmitter release by adding a depolarizing agent or applying electrical stimulation.

-

Sample Collection: Collect the supernatant at specific time points.

-

Neurotransmitter Quantification: Measure the concentration of the released neurotransmitter in the collected samples using a suitable detection method.

-

Data Analysis: Compare the amount of neurotransmitter released in the presence and absence of this compound to determine the effect of muscarinic receptor blockade.

Visualizations

Signaling Pathway of Muscarinic Acetylcholine Receptors

Caption: Muscarinic receptor signaling cascade and the inhibitory action of this compound.

Experimental Workflow for Schild Analysis

Caption: Step-by-step workflow for performing a Schild analysis with this compound.

Logical Relationship in Investigating Cholinergic Modulation

Caption: Logical framework for using this compound to study cholinergic modulation.

References

Application of Eucatropine in Smooth Muscle Contraction Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Eucatropine, a synthetic derivative of atropine, serves as a valuable tool in the study of smooth muscle physiology and pharmacology. As a competitive antagonist of muscarinic acetylcholine receptors, it is instrumental in elucidating the role of the parasympathetic nervous system in regulating smooth muscle tone across various organ systems. These application notes provide a comprehensive overview of the use of this compound in smooth muscle contraction studies, including its mechanism of action, experimental protocols, and relevant signaling pathways.

Mechanism of Action

This compound exerts its effects by competitively blocking the binding of acetylcholine (ACh) to muscarinic receptors on the surface of smooth muscle cells.[1][2] In the context of smooth muscle, the M3 subtype of muscarinic receptors is predominantly involved in mediating contraction.[3][4] Activation of these Gq-protein coupled receptors by ACh initiates a signaling cascade involving phospholipase C (PLC), which leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).[4][5] IP3 triggers the release of calcium (Ca2+) from intracellular stores, and the subsequent increase in cytosolic Ca2+ leads to the activation of myosin light chain kinase (MLCK), phosphorylation of myosin, and ultimately, smooth muscle contraction.[5][6] this compound, by blocking the initial binding of ACh to the M3 receptor, effectively inhibits this entire downstream signaling pathway, leading to smooth muscle relaxation or the prevention of agonist-induced contractions.[2]

Signaling Pathway of Muscarinic Antagonists

Caption: this compound blocks ACh binding to M3 receptors, inhibiting contraction.

Experimental Applications

This compound is widely used in in vitro studies employing isolated smooth muscle preparations to:

-

Characterize the role of muscarinic receptors in mediating smooth muscle contraction in various tissues, such as the gastrointestinal tract (e.g., guinea pig ileum), airways, and blood vessels.[7][8][9]

-

Determine the potency and efficacy of novel muscarinic agonists and antagonists.

-

Investigate the mechanisms of action of substances that modulate smooth muscle contractility, by observing their effects in the presence and absence of this compound.[9]

Experimental Protocols

A common method for studying the effects of this compound on smooth muscle contraction is the isolated tissue bath technique.[10][11] The following is a generalized protocol for a guinea pig ileum preparation.

Protocol 1: Isolated Guinea Pig Ileum Contraction Assay

1. Tissue Preparation:

- Humanely euthanize a guinea pig according to approved animal care and use protocols.

- Isolate a segment of the ileum and place it in a petri dish containing pre-warmed (37°C) and aerated Tyrode's solution.[12]

- Carefully remove the mesenteric attachments and flush the lumen of the ileum segment with Tyrode's solution to remove its contents.[12]

- Cut the ileum into segments of approximately 2-3 cm in length.[12]

2. Tissue Mounting:

- Tie one end of the ileum segment to a tissue holder and the other end to an isometric force transducer.[10][12]

- Mount the tissue in an isolated organ bath containing Tyrode's solution, maintained at 37°C and continuously aerated with a 95% O2 / 5% CO2 gas mixture.[13]

- Allow the tissue to equilibrate for at least 30-60 minutes under a resting tension of approximately 1 gram, with washes every 15 minutes.[12][13]

3. Data Acquisition:

- Record isometric contractions using a force transducer connected to a data acquisition system.[10][11]

- After the equilibration period, induce a submaximal contraction with a standard agonist like acetylcholine or histamine to check for tissue viability.

4. Experimental Procedure:

- To study the inhibitory effect of this compound:

- Generate a cumulative concentration-response curve for a contractile agonist (e.g., acetylcholine).

- Wash the tissue and allow it to return to baseline.

- Incubate the tissue with a known concentration of this compound for a predetermined period (e.g., 20-30 minutes).

- In the presence of this compound, repeat the cumulative concentration-response curve for the same agonist.[12]

- Data Analysis:

- Measure the amplitude of contraction in response to each concentration of the agonist.

- Plot the concentration-response curves with and without this compound.

- Determine the EC50 values (the concentration of agonist that produces 50% of the maximal response) in the absence and presence of this compound. A rightward shift in the concentration-response curve is indicative of competitive antagonism.[9]

Experimental Workflow

Caption: Workflow for studying this compound's effect on smooth muscle.

Data Presentation

Table 1: Effect of Atropine on Acetylcholine-Induced Contraction in Guinea Pig Ileum

| Treatment | Agonist | Atropine Concentration (M) | EC50 of Agonist (M) | Fold Shift in EC50 |

| Control | Acetylcholine | 0 | 1.5 x 10⁻⁸ | - |

| Atropine | Acetylcholine | 1 x 10⁻⁹ | 4.5 x 10⁻⁸ | 3.0 |

| Atropine | Acetylcholine | 1 x 10⁻⁸ | 1.6 x 10⁻⁷ | 10.7 |

| Atropine | Acetylcholine | 1 x 10⁻⁷ | 1.7 x 10⁻⁶ | 113.3 |

Data is hypothetical and for illustrative purposes.

Table 2: Atropine Concentrations Used in Various Smooth Muscle Preparations

| Tissue Preparation | Agonist/Stimulus | Atropine Concentration | Observed Effect | Reference |

| Guinea Pig Ileum | Potassium (K+) | 10⁻⁷ M | Partial inhibition of contraction | [14] |

| Guinea Pig Ileum | Acetylcholine | 2 x 10⁻⁷ M | Rightward shift in concentration-response curve | [9] |

| Rat Colon | Spontaneous Contractions | Not specified | Inhibition | [15] |

| Cat Intestinal Muscle | - | >10⁻⁴ M | Direct stimulation | [16] |

Conclusion

This compound is a potent pharmacological tool for investigating the cholinergic regulation of smooth muscle contraction. Its specific action as a muscarinic antagonist allows researchers to dissect the signaling pathways involved in parasympathetic nerve-mediated smooth muscle responses. The protocols and data presented here provide a framework for the effective application of this compound in smooth muscle research, contributing to a deeper understanding of smooth muscle physiology and the development of novel therapeutics targeting muscarinic receptors.

References

- 1. Muscarinic antagonist - Wikipedia [en.wikipedia.org]

- 2. Muscarinic Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Muscarinic Receptor Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CV Physiology | Vascular Signal Transduction Mechanisms [cvphysiology.com]

- 5. Signaling in Muscle Contraction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Physiology, Smooth Muscle - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Effects of some alpha-adrenoceptor agonists and antagonists on the guinea-pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Muscarinic Receptor Antagonists: Effects on Pulmonary Function - PMC [pmc.ncbi.nlm.nih.gov]

- 9. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 10. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Measurement of smooth muscle function in the isolated tissue bath-applications to pharmacology research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Development of an ex vivo model for pharmacological experimentation on isolated tissue preparation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Effect of sodium concentration and of atropine on the contractile response of the guinea-pig ileum to potassium ions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Effects of acetylcholine and atropine, respectively, on spontaneous contractions of the isolated colonic circular smooth muscle in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Stimulation of intestinal smooth muscle by atropine, procaine, and tetrodotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Studying Eucatropine Receptor Binding Kinetics

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for studying the receptor binding kinetics of Eucatropine, a potent muscarinic acetylcholine receptor (mAChR) antagonist. The protocols outlined below describe established methodologies for determining key kinetic parameters, enabling a thorough characterization of this compound's interaction with its target receptors.

Introduction to this compound

This compound is an anticholinergic agent that functions as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[1] These receptors are G-protein coupled receptors (GPCRs) involved in a wide range of physiological functions, making them important targets for drug development. This compound has a reported IC50 value of 0.583 μM for mAChRs, indicating its potency as an inhibitor.[1] Understanding the binding kinetics of this compound at the five different mAChR subtypes (M1-M5) is crucial for elucidating its pharmacological profile, including its selectivity and duration of action.

Quantitative Data Summary

| Parameter | M1 Receptor | M2 Receptor | M3 Receptor | M4 Receptor | M5 Receptor | Reference |

| IC50 (μM) | 0.583 (non-subtype specific) | 0.583 (non-subtype specific) | 0.583 (non-subtype specific) | 0.583 (non-subtype specific) | 0.583 (non-subtype specific) | [1] |

| Ki (nM) | To be determined | To be determined | To be determined | To be determined | To be determined | |

| Kd (nM) | To be determined | To be determined | To be determined | To be determined | To be determined | |

| kon (M⁻¹min⁻¹) | To be determined | To be determined | To be determined | To be determined | To be determined | |

| koff (min⁻¹) | To be determined | To be determined | To be determined | To be determined | To be determined |

Muscarinic Receptor Signaling Pathways

This compound, as a muscarinic antagonist, blocks the downstream signaling cascades initiated by acetylcholine binding to mAChRs. The five muscarinic receptor subtypes couple to different G-protein families, leading to distinct cellular responses.

-

M1, M3, and M5 receptors primarily couple to Gq/11 proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

-

M2 and M4 receptors couple to Gi/o proteins. Activation of this pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunits of the Gi/o protein can also directly modulate the activity of ion channels, such as inwardly rectifying potassium channels.

Experimental Protocols

The following protocols describe standard methods for characterizing the binding kinetics of an unlabeled antagonist like this compound at muscarinic receptors.

Protocol 1: Radioligand Competition Binding Assay for Ki Determination

This protocol determines the affinity (Ki) of this compound for each muscarinic receptor subtype by measuring its ability to compete with a radiolabeled antagonist, such as [³H]N-methylscopolamine ([³H]NMS), for binding to the receptor.

Materials:

-

Cell membranes expressing a specific human muscarinic receptor subtype (M1, M2, M3, M4, or M5).

-

[³H]N-methylscopolamine ([³H]NMS)

-

This compound

-

Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4)

-

Non-specific binding control (e.g., 1 µM Atropine)

-

96-well microplates

-

Glass fiber filters

-

Scintillation fluid

-

Scintillation counter

-

Filtration apparatus

Experimental Workflow:

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add in the following order:

-

Assay buffer

-

Cell membranes (containing the specific muscarinic receptor subtype)

-

[³H]NMS at a concentration near its Kd value.

-

Either this compound solution (for competition curve) or assay buffer (for total binding) or non-specific binding control (e.g., 1 µM atropine).

-

-

Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Terminate the incubation by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand.

-

Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding as a function of the log concentration of this compound.

-

Fit the data using a non-linear regression model (e.g., sigmoidal dose-response) to determine the IC50 value of this compound.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) Where:

-

[L] is the concentration of the radioligand.

-

Kd is the dissociation constant of the radioligand for the receptor.

-

Protocol 2: Kinetic Radioligand Binding Assay for kon and koff Determination

This protocol measures the association (kon) and dissociation (koff) rates of this compound by observing the binding of a radioligand over time in the presence and absence of the competitor.

Materials:

-

Same as Protocol 1.

Experimental Workflow:

Procedure for Association Rate (kon):

-

Initiate the binding reaction by adding [³H]NMS to a mixture of cell membranes and a fixed concentration of this compound.

-